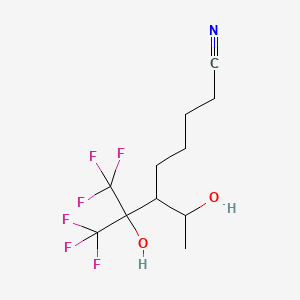
7-Hydroxy-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)octanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)octanenitrile is a synthetic organic compound characterized by the presence of a hydroxy group, a hexafluoro-hydroxy-propyl group, and a nitrile group attached to an octane backbone. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)octanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the hexafluoro-hydroxy-propyl group: This can be achieved by reacting 1,1,1,3,3,3-hexafluoro-2-propanol with appropriate reagents under controlled conditions.
Attachment to the octane backbone: The hexafluoro-hydroxy-propyl group is then attached to an octane derivative through a series of reactions, including nucleophilic substitution and hydrolysis.
Introduction of the nitrile group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)octanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Hydroxy-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)octanenitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)octanenitrile involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-methylpropane
- 2-(1,1,1-Trifluoro-2-(trifluoromethyl)-2-hydroxy)propyl-3-bicyclo[2.2.1]hept-2-yl methacrylate
- 1,3-Bis(hexafluoro-hydroxyisopropyl)benzene
Uniqueness
7-Hydroxy-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)octanenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring high thermal stability, chemical resistance, and specific biological activities.
Propiedades
Número CAS |
101858-32-6 |
|---|---|
Fórmula molecular |
C11H15F6NO2 |
Peso molecular |
307.23 g/mol |
Nombre IUPAC |
8,8,8-trifluoro-7-hydroxy-6-(1-hydroxyethyl)-7-(trifluoromethyl)octanenitrile |
InChI |
InChI=1S/C11H15F6NO2/c1-7(19)8(5-3-2-4-6-18)9(20,10(12,13)14)11(15,16)17/h7-8,19-20H,2-5H2,1H3 |
Clave InChI |
FNRJWAUAFAMIGN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(CCCCC#N)C(C(F)(F)F)(C(F)(F)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


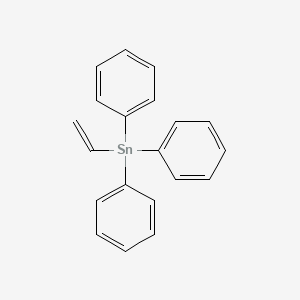
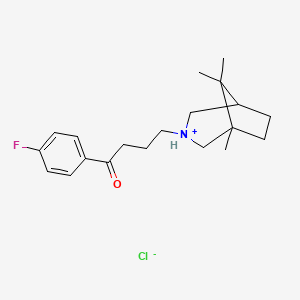


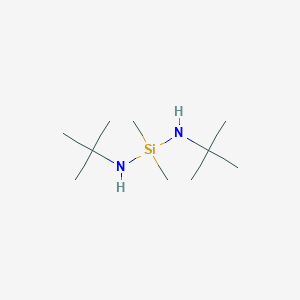
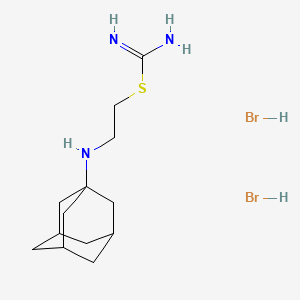
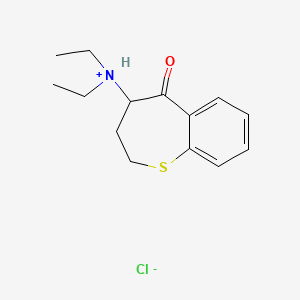
![1-[1-(tert-Butoxycarbonyl)piperidin-3-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15342317.png)
![2-(4-bromophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]-7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one](/img/structure/B15342337.png)
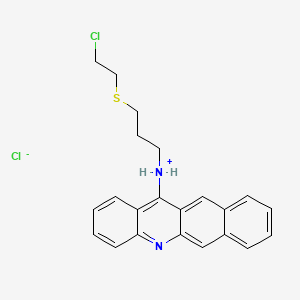
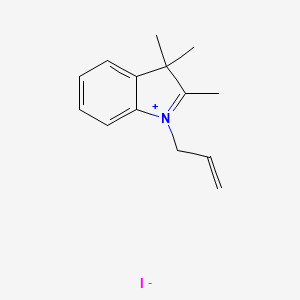
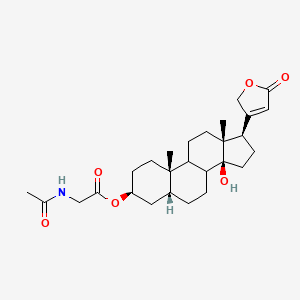

![1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol](/img/structure/B15342370.png)
